tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H23NO4. It is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a hydroxypropan-2-yl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 2-hydroxypropan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to improve efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate
- Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- Tert-butyl- (2R)-2- (hydroxymethyl)morpholin-4-carboxylate
Uniqueness
Tert-butyl 3-(2-Hydroxypropan-2-yl)morpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the hydroxypropan-2-yl group on the morpholine ring provides a unique steric and electronic environment, making it valuable for various applications.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxypropan-2-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-6-7-16-8-9(13)12(4,5)15/h9,15H,6-8H2,1-5H3 |
InChI Key |
KXWVSUIVBYXHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(C)(C)O |
Origin of Product |
United States |
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